molecular formula C17H24O9 B1247219 Macrosphelide J

Macrosphelide J

Cat. No.: B1247219
M. Wt: 372.4 g/mol
InChI Key: YDSGABQYSNZCFX-UPLIFLGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Macrosphelide J is a natural product found in Microsphaeropsis with data available.

Scientific Research Applications

1. Cell-Adhesion Inhibition

Macrosphelide J has been identified as a potent inhibitor of cell-cell adhesion. Studies have shown its effectiveness in inhibiting the adhesion of human leukemia cells to human umbilical vein endothelial cells (HUVEC) (Yamada, Minoura, Tanaka, & Numata, 2007). This characteristic makes it a potential candidate for therapeutic applications in conditions where cell adhesion plays a crucial role.

2. Structural Studies and Synthesis

Considerable research has been devoted to understanding the structural properties and synthesis of this compound. Its synthesis and absolute stereostructures have been elucidated using techniques like spectroscopy and chemical transformations, providing insights into the molecular makeup of this compound (Fukami et al., 1999). Additionally, research has been conducted on the total synthesis of this compound and its derivatives, contributing to the development of synthetic methodologies (Yamada, Iritani, Minoura, & Numata, 2002).

3. Antitumor Activity

This compound and its hybrids have been investigated for their antitumor properties. Studies have indicated the potential of these compounds in inducing apoptosis in cancer cells, suggesting their role as promising leads for new antitumor agents (Matsuya, Kawaguchi, Ishihara, Ahmed, Zhao, Kondo, & Nemoto, 2006). The research on macrosphelides, including this compound, emphasizes their potential in the development of anticancer therapies.

Properties

Molecular Formula

C17H24O9

Molecular Weight

372.4 g/mol

IUPAC Name

(4S,7E,9R,10S,13S,16S)-9-hydroxy-13-methoxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadec-7-ene-2,6,12,15-tetrone

InChI

InChI=1S/C17H24O9/c1-9-7-16(21)25-11(3)13(19)8-14(23-4)17(22)26-10(2)12(18)5-6-15(20)24-9/h5-6,9-12,14,18H,7-8H2,1-4H3/b6-5+/t9-,10-,11-,12+,14-/m0/s1

InChI Key

YDSGABQYSNZCFX-UPLIFLGUSA-N

Isomeric SMILES

C[C@H]1CC(=O)O[C@H](C(=O)C[C@@H](C(=O)O[C@H]([C@@H](/C=C/C(=O)O1)O)C)OC)C

Canonical SMILES

CC1CC(=O)OC(C(=O)CC(C(=O)OC(C(C=CC(=O)O1)O)C)OC)C

Synonyms

macrosphelide J

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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